molecular formula C12H18ClN3O B2644847 N-benzylpiperazine-1-carboxamide hydrochloride CAS No. 1153150-99-2

N-benzylpiperazine-1-carboxamide hydrochloride

Cat. No.: B2644847
CAS No.: 1153150-99-2
M. Wt: 255.75
InChI Key: YASPZEOFWKIMAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzylpiperazine-1-carboxamide hydrochloride (CAS 1153150-99-2) is a synthetic organic compound for research and development purposes. This compound is a derivative of the piperazine class and is offered exclusively for laboratory investigation. It is supplied as a solid and requires storage in a cool, dark, and dry environment to maintain stability. While specific studies on this carboxamide derivative are limited, research on its parent compound, 1-benzylpiperazine (BZP), provides context for its potential research interest. BZP has been extensively studied for its stimulant properties and has been shown to act as a releasing agent of monoamine neurotransmitters, including dopamine, norepinephrine, and to a lesser extent, serotonin . Its mechanism involves interaction with monoamine transporters in a manner that shares some similarities with amphetamines, making it a compound of interest in neuropharmacological research . Historically, BZP was investigated for its potential as an antidepressant before its amphetamine-like effects were identified . Later, it gained notoriety as a recreational drug, often found in "party pills," which led to extensive research into its toxicological profile, including adverse effects such as acute psychosis, renal toxicity, and seizures . This background makes BZP and its analogs relevant for forensic toxicology, public health safety studies, and comparative pharmacological studies . This compound is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-benzylpiperazine-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.ClH/c16-12(15-8-6-13-7-9-15)14-10-11-4-2-1-3-5-11;/h1-5,13H,6-10H2,(H,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASPZEOFWKIMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)NCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642663
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1153150-99-2
Record name N-benzylpiperazine-1-carboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

Types of Reactions

N-benzylpiperazine-1-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1.1 Analgesic Properties
Recent studies have highlighted the potential of benzylpiperazine derivatives, including N-benzylpiperazine-1-carboxamide hydrochloride, as selective antagonists for sigma-1 receptors (σ1R). These receptors are implicated in pain modulation and neuroprotection. A series of new benzylpiperazine derivatives were synthesized and characterized for their affinity towards σ1R, showing promising antinociceptive effects in preclinical models of pain without significant locomotor impairment .

1.2 Neurotoxic Effects
Research has also investigated the neurotoxic effects of N-benzylpiperazine in cellular models. Studies using human cancer cell lines demonstrated that exposure to N-benzylpiperazine led to increased levels of lactate dehydrogenase (LDH), DNA damage markers, and activation of pro-apoptotic pathways, indicating significant neurotoxic potential . This underscores the need for cautious application in therapeutic contexts.

Molecular Imprinting Technology

2.1 Development of Molecularly Imprinted Polymers (MIPs)
Molecular imprinting is a technique used to create polymeric materials with high specificity for target molecules. Research has shown that MIPs can be developed using N-benzylpiperazine as a template. These polymers have applications in drug delivery systems and biosensors due to their ability to selectively bind the target compound . The effectiveness of these MIPs was evaluated based on their binding affinity and selectivity against other substances like cocaine and morphine.

Designer Drug Research

3.1 Stimulant Properties
N-benzylpiperazine is often associated with recreational use as a stimulant similar to MDMA. Its mechanism involves the inhibition of serotonin reuptake and modulation of dopaminergic pathways, which can lead to euphoria and increased alertness . However, this raises concerns regarding its abuse potential and long-term neurological effects, necessitating further research into its safety profile.

Case Studies and Research Findings

StudyFocusFindings
Analgesic EffectsNew benzylpiperazine derivatives showed significant antinociceptive effects without impairing locomotion in mice models.
NeurotoxicityN-benzylpiperazine induced mitochondrial dysfunction and apoptosis in human cancer cells, highlighting its neurotoxic potential.
Molecular ImprintingMIPs developed from N-benzylpiperazine exhibited high specificity and binding affinity for the compound, useful in drug detection applications.
Recreational UseN-benzylpiperazine acts as a stimulant with significant abuse liability similar to known drugs like methamphetamine.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility & Stability
This compound C₁₂H₁₇ClN₃O 261.74 Benzyl, carboxamide Soluble in polar solvents; stable under inert gas
N-(4-Chlorophenyl)piperazine-1-carboxamide hydrochloride C₁₁H₁₅Cl₂N₃O 276.16 4-Chlorophenyl, carboxamide Moderate aqueous solubility; hygroscopic
ACT 451840 (Antimalarial candidate) C₃₂H₃₆ClN₅O₃ 586.11 Cyano, tert-butyl, acetylpiperazine Lipophilic; requires DMSO for solubilization
(R)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride C₁₃H₁₉ClN₂O₂ 270.76 Methyl, benzyl ester Sensitive to moisture; store at 2–8°C
1-(4-Chlorobenzyl)-2-piperazinecarboxylic acid hydrochloride C₁₂H₁₅Cl₂N₂O₂ 290.17 4-Chlorobenzyl, carboxylic acid High polarity; poor lipid membrane permeability

Key Observations :

  • Substituent Impact : The benzyl group in N-benzylpiperazine-1-carboxamide enhances lipophilicity compared to the 4-chlorophenyl analog but reduces it relative to the methyl-ester derivative .
  • Solubility : Carboxylic acid derivatives (e.g., 1-(4-chlorobenzyl)-2-piperazinecarboxylic acid) exhibit higher aqueous solubility but lower bioavailability due to poor membrane penetration .

Biological Activity

N-benzylpiperazine-1-carboxamide hydrochloride (NBP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is characterized by a piperazine ring and a benzyl group, which contribute to its pharmacological properties. The compound has been studied for various biological activities, including enzyme inhibition and potential therapeutic effects in different disease models.

Target Enzymes and Pathways

Research indicates that NBP may interact with multiple biological targets, particularly enzymes involved in cellular signaling pathways. Notably, it has been suggested that NBP could modulate nitric oxide synthase activity, which plays a crucial role in various physiological processes including vasodilation and neurotransmission.

Potential Mechanisms:

  • Enzyme Inhibition: NBP may inhibit specific enzymes, affecting downstream signaling pathways.
  • Gene Expression Modulation: The compound might influence gene expression related to cell proliferation and apoptosis.

Interaction with Biomolecules

The interactions of NBP with various biomolecules have not been extensively characterized; however, it is hypothesized that it may bind to proteins or nucleic acids, leading to alterations in cellular functions such as metabolism and signaling.

Cellular Effects

Studies suggest that NBP may impact:

  • Cell Signaling: Modulating pathways associated with inflammation and immune response.
  • Gene Expression: Influencing the transcription of genes involved in cell cycle regulation.

Case Studies and Research Findings

Numerous studies have evaluated the biological activity of NBP and its derivatives. Below are key findings from selected research:

StudyFindings
In vitro Antiviral Activity A study demonstrated that benzylpiperazine derivatives exhibited antiviral properties against SARS-CoV-2 with promising EC50 values below 4 μM without cytotoxic effects .
PARP-1 Inhibition Another investigation highlighted the potential of piperazine derivatives as PARP-1 inhibitors, showing significant anti-proliferative effects on BRCA-deficient cancer cell lines .
Pain Management Research on σ-1 receptor antagonists indicated that benzylpiperazine derivatives could effectively modulate nociceptive signaling, suggesting their utility in pain management .

Q & A

Q. What are the recommended synthetic routes for N-benzylpiperazine-1-carboxamide hydrochloride, and how can purity be ensured during synthesis?

  • Methodological Answer : Piperazine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For This compound, a two-step approach is common:

Functionalization : React piperazine with benzyl chloride to introduce the benzyl group.

Carboxamide Formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to attach the carboxamide moiety.
Purity optimization involves column chromatography (silica gel, methanol/dichloromethane eluent) and recrystallization from ethanol. Impurity profiling via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) is critical, as residual solvents or unreacted intermediates (e.g., benzyl chloride) may persist .

Q. Which spectroscopic techniques are most effective for characterizing This compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm backbone structure. Key signals include piperazine ring protons (δ 2.5–3.5 ppm) and benzyl aromatic protons (δ 7.2–7.4 ppm).
  • FT-IR : Carboxamide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ (e.g., m/z 294.1 for C₁₃H₁₈ClN₃O).
    Cross-validation with X-ray crystallography (e.g., CCDC-1990392 protocols) resolves ambiguities in stereochemistry .

Q. What safety protocols are essential for handling This compound in laboratory settings?

  • Methodological Answer :
  • Personal Protection : Wear nitrile gloves, lab coat, and goggles (P201/P210 codes).
  • Ventilation : Use fume hoods to avoid inhalation (H330 hazard).
  • Spill Management : Neutralize with 5% acetic acid, collect in sealed containers (P501 disposal code).
  • Storage : Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of N-benzylpiperazine-1-carboxamide derivatives across studies?

  • Methodological Answer : Discrepancies may arise from:
  • Assay Conditions : Variations in cell lines (e.g., P. falciparum 3D7 vs. Dd2 strains) or incubation times.
  • Compound Stability : Degradation in aqueous buffers (e.g., pH-dependent hydrolysis).
    Mitigation strategies:
  • Dose-Response Repetition : Test multiple concentrations in triplicate.
  • Metabolite Screening : Use LC-MS to identify degradation products.
  • Positive Controls : Compare with ACT 451840, a structurally related antimalarial piperazine carboxamide .

Q. What strategies optimize the yield of This compound in large-scale synthesis while minimizing impurities?

  • Methodological Answer :
  • Reagent Stoichiometry : Maintain a 1.2:1 molar ratio of benzyl chloride to piperazine to avoid di-substitution.
  • Catalyst Screening : Test Pd/C or Ni catalysts for coupling efficiency.
  • Impurity Tracking : Use HPLC to monitor byproducts like N,N-dibenzylpiperazine (retention time ~8.2 min).
  • Crystallization Control : Slow cooling (1°C/min) enhances crystal purity .

Q. How can computational modeling predict the pharmacokinetic behavior of This compound?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME calculate LogP (≈2.1), TPSA (~45 Ų), and GI absorption (>80%).
  • Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., Pf aspartic endopeptidase).
  • Metabolism Simulation : CYP450 isoform interactions (e.g., CYP2D6 inhibition risk) via StarDrop software.
    Validate with in vitro hepatocyte assays .

Q. What experimental designs address the environmental hazards of This compound degradation products?

  • Methodological Answer :
  • Ecotoxicology Assays : Test degradation products (e.g., benzylamine) on Daphnia magna (48h LC₅₀).
  • Advanced Oxidation : Evaluate UV/H₂O₂ treatment efficacy using GC-MS.
  • Biodegradation Screening : Incubate with Pseudomonas spp. and monitor via COD reduction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.